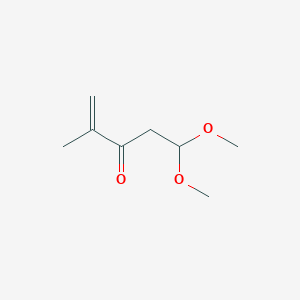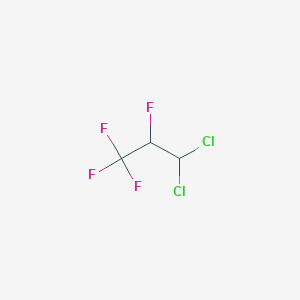![molecular formula C10H10N4O B14656366 6-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one CAS No. 51652-29-0](/img/structure/B14656366.png)
6-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of imidazole derivatives, including 6-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one, can be achieved through several methods. Common synthetic routes include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods typically involve the use of aldehydes, amines, and catalysts under controlled conditions to form the imidazole ring.
Industrial Production Methods: Industrial production of imidazole derivatives often employs high-temperature reactions and the use of dehydrogenating catalysts such as platinum on alumina . These methods ensure the efficient and scalable production of the desired compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 6-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of the imidazole ring, which can participate in electron transfer processes.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole N-oxides, while reduction reactions can produce imidazole derivatives with reduced nitrogen atoms .
Applications De Recherche Scientifique
6-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties . Additionally, these compounds are used in the development of new drugs to combat antimicrobial resistance .
Mécanisme D'action
The mechanism of action of 6-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can act as a hydrogen donor and acceptor, facilitating charge-transfer processes and enzyme inhibition . These interactions disrupt the normal function of the target molecules, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include other imidazole derivatives such as 2-(1H-imidazol-2-yl)pyridine and 2-(1H-imidazol-2-ylmethylidene)hydrazinyl-1,3-thiazoles . These compounds share the imidazole core structure but differ in their substituents and overall molecular architecture.
Uniqueness: What sets 6-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one apart is its unique combination of the imidazole ring with a hydrazinylidene and a cyclohexa-2,4-dien-1-one moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
51652-29-0 |
|---|---|
Formule moléculaire |
C10H10N4O |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
2-(1H-imidazol-2-yldiazenyl)-4-methylphenol |
InChI |
InChI=1S/C10H10N4O/c1-7-2-3-9(15)8(6-7)13-14-10-11-4-5-12-10/h2-6,15H,1H3,(H,11,12) |
Clé InChI |
UTPLFJHJQXSRHU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)N=NC2=NC=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


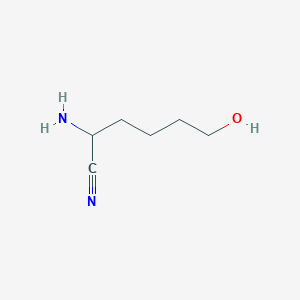
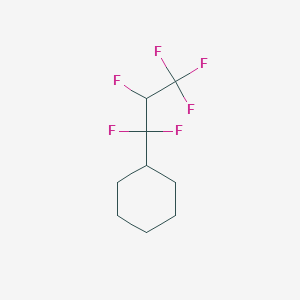
![Diethyl {bis[(propan-2-yl)oxy]phosphanyl}propanedioate](/img/structure/B14656290.png)
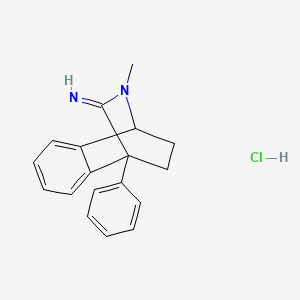


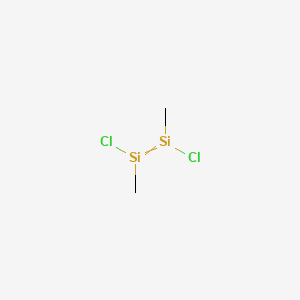
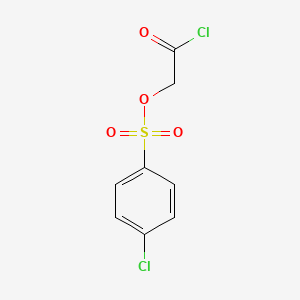
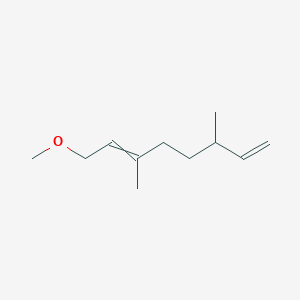
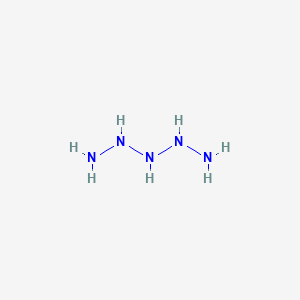
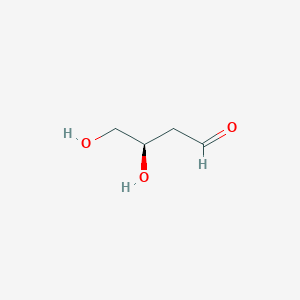
![3-[5-(4-Methoxyphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14656345.png)
